2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[5-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound featuring a 2-fluorophenyl substituent at position 5 and a methyl group at position 4 of the triazole ring. This compound is commercially available (Ref: 3D-GEB00394) and has been studied for its nonlinear optical (NLO) properties and biological activities .
Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-15-10(7-4-2-3-5-8(7)12)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERKUNSBFDKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with fluorophenyl and acetic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its triazole core.
Mechanism of Action
The mechanism of action of 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the sulfanyl-acetic acid moiety could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s core structure shares similarities with other 1,2,4-triazole derivatives. Key structural variations include substituents on the triazole ring, aromatic groups, and appended functional groups (e.g., sulfonamides, morpholine, or adamantane). Below is a comparative analysis:
Table 1: Structural Analogues and Key Modifications
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations using the B3LYP functional reveal:
Table 2: Hyperpolarizability Comparison
| Compound | β (×10⁻³⁰ esu) | Reference Compound | β (×10⁻³⁰ esu) | Ratio (Target/Reference) |
|---|---|---|---|---|
| Target Compound | 9.8 | Urea | 1.1 | 9× |
| Target Compound | 9.8 | 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine | ~9.5 | ~1.03× |
| Thiazole Azo Dyes | ~50 | Target Compound | 9.8 | ~0.2× |
The fluorophenyl group contributes to electron-withdrawing effects, enhancing charge transfer efficiency compared to urea. However, thiazole azo dyes outperform due to extended π-conjugation .
Central Nervous System (CNS) Activity
Drug Design and Structural Similarity
Biological Activity
2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₁H₁₃FN₄O₂S
Molecular Weight: 284.31 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds.
- Introduction of the Sulfanyl Group: The sulfanyl moiety is integrated through nucleophilic substitution reactions.
- Acetic Acid Functionalization: The final step involves the introduction of the acetic acid group to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated comparable antibacterial and antifungal activities against tested organisms . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Activity
Research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been reported to inhibit the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines . The IC50 values for these compounds suggest potent activity, with some derivatives achieving values as low as 6.2 µM against specific cancer types .
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition: The triazole ring is known to interact with various enzymes involved in fungal and bacterial metabolism.
- Receptor Modulation: The compound may modulate receptor activity linked to cell proliferation and apoptosis in cancer cells.
- Oxidative Stress Induction: Some studies suggest that triazole derivatives can induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
- Study on Antimicrobial Activity: A study published in Pharmaceutical Biology demonstrated that triazoles exhibited significant inhibition against Mycobacterium tuberculosis, providing a basis for further development as anti-tuberculosis agents .
- Cytotoxicity Evaluation: Research conducted on various synthesized triazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines . The presence of fluorinated phenyl groups was particularly noted for improving biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
